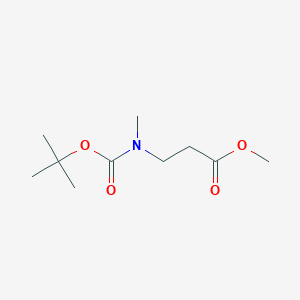

Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate

Übersicht

Beschreibung

“Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate” is a chemical compound with the CAS Number: 119740-95-3 . It has a molecular weight of 217.27 and its IUPAC name is methyl 3-[(tert-butoxycarbonyl)(methyl)amino]propanoate . The compound is typically stored in a dry environment at 2-8°C .

Molecular Structure Analysis

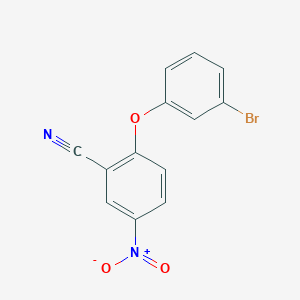

The InChI code for “Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate” is 1S/C10H19NO4/c1-10(2,3)15-9(13)11(4)7-6-8(12)14-5/h6-7H2,1-5H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 2D or 3D model of the molecule.Physical And Chemical Properties Analysis

“Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate” is a liquid under normal conditions . The compound should be stored in a sealed, dry environment at 2-8°C .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

“Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate” is used in chemical synthesis . It’s a clear and nearly colorless to pale yellow liquid at room temperature . It’s miscible in acetonitrile, methanol, dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate and hexane at room temperature .

Dipeptide Synthesis

This compound has been used in dipeptide synthesis . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .

Synthesis of Biotin Intermediate

“Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate” is a key intermediate in the synthesis of Biotin, a water-soluble vitamin involved in the metabolic cycle causing catalytic fixation of carbon dioxide in the biosynthesis of fatty acids, sugars, and α-amino acids .

Use in Organic Synthesis

The multiple reactive groups of the amino acid anions can cause unwanted reactions in selective or multistep organic synthesis . Thus, as is the case with using protected amino acids in peptide chemistry, we believe that AAILs could be used as efficient reactants and reaction media in organic synthesis when their reactive side chain and N -terminus are chemically protected .

Use in Ionic Liquids

“Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate” has been used in the preparation of room-temperature ionic liquids derived from commercially available tert -butyloxycarbonyl-protected amino acids (Boc-AAILs) .

Use in Peptide Synthesis

Ionic liquids have been broadly used in peptide synthesis as synthetic support, cleavage reagent and solvents . In 2005, Ohno and co-workers reported a series of novel room-temperature ionic liquids (RTILs) called amino acid ionic liquids (AAILs) prepared by neutralization of imidazolium hydroxide with 20 natural amino acids .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . The associated hazard statements are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

Eigenschaften

IUPAC Name |

methyl 3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11(4)7-6-8(12)14-5/h6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAIYFGAVROBBNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloro-2-(2-{[(4-chlorobenzoyl)oxy]imino}propyl)-5-morpholino-3(2H)-pyridazinone](/img/structure/B2412387.png)

![2-[1-Acetyl-5-(2-methylphenyl)-2-pyrazoline-3-yl]phenol](/img/structure/B2412394.png)

![2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2412396.png)

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2412402.png)